2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Description
This compound belongs to the dipyridopyrimidine class, characterized by a fused bicyclic core with a carboxamide substituent at position 2. Its structure includes a 1-phenylethyl group on the carboxamide nitrogen, a propyl chain at position 1, and a methyl group at position 10.
Properties
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-4-12-28-20(25)18(23(30)26-16(3)17-10-6-5-7-11-17)14-19-22(28)27-21-15(2)9-8-13-29(21)24(19)31/h5-11,13-14,16,25H,4,12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFKNNSIVMDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
GNF-Pf-2424, also known as “2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide”, is a potent inhibitor of the p21-activated kinase 4 (PAK4). PAK4 is a member of the PAK family of serine/threonine kinases, which play crucial roles in cellular processes such as cytoskeletal reorganization, cell motility, and cell proliferation.
Mode of Action
The compound interacts with PAK4, inhibiting its kinase activity. This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates. For instance, it can lead to the inhibition of cell proliferation, which is a key process in the growth and development of cells.
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-2424 affects several biochemical pathways. PAK4 is involved in various signaling pathways, including those related to cell proliferation and survival. By inhibiting PAK4, GNF-Pf-2424 can disrupt these pathways, leading to downstream effects such as reduced cell proliferation.
Pharmacokinetics
It is known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its efficacy. For instance, poor bioavailability could limit the compound’s ability to reach its target in sufficient concentrations.
Result of Action
The primary result of GNF-Pf-2424’s action is the inhibition of PAK4 activity, leading to reduced cell proliferation. This can have significant effects at the molecular and cellular levels, potentially leading to the death of cells that rely on PAK4 for survival.
Action Environment
The action of GNF-Pf-2424 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s ability to bind to its target.
Biological Activity
The compound 2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (CAS Number: 618080-49-2) is a member of the dipyridopyrimidine class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 433.46 g/mol. The structure features a dipyrido[1,2-a:2',3'-d]pyrimidine core, which is significant for its biological properties.
Biological Activity Overview
The biological activities of dipyridopyrimidine derivatives have been extensively studied, particularly in relation to their effects on various biological targets. Here are some key findings regarding the specific compound :
Antimicrobial Activity
Research has indicated that derivatives of dipyridopyrimidines exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth by interfering with bacterial DNA synthesis and cell division mechanisms.
Anticancer Properties
Dipyridopyrimidine derivatives have also been investigated for their anticancer potential. Compounds in this class have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific compound may exhibit similar effects, although detailed studies are required to confirm its efficacy against specific cancer types.
Neuroprotective Effects
Some studies suggest that compounds related to this dipyridopyrimidine class may possess neuroprotective properties. They may act as antagonists at glutamate receptors, thereby reducing excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. This mechanism is particularly relevant given the increasing incidence of neurodegenerative disorders globally.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The ability to modulate neurotransmitter receptors could play a crucial role in its neuroprotective effects.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds within the same class:
- Neuroprotective Study : A study published in Neuroscience Letters explored the neuroprotective effects of dipyridopyrimidine derivatives in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function following treatment with these compounds.
- Antimicrobial Efficacy : In vitro assays demonstrated that certain dipyridopyrimidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Anticancer Activity : A recent publication detailed the anticancer effects of related compounds against breast cancer cell lines, showing dose-dependent inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The phenylethyl group in the target compound likely increases membrane permeability compared to the methoxypropyl () or tetrahydrofuran-based () analogs .
- Solubility : Analogs with polar substituents (e.g., methoxy, hydroxyethoxy) exhibit improved aqueous solubility, which may enhance bioavailability .
- Steric Effects : The bulky phenylethyl group in the target compound could hinder binding to sterically sensitive targets compared to smaller substituents .
Pharmacological and Physicochemical Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Binding Affinity : The dipyridopyrimidine core is associated with kinase inhibition (e.g., imidazo[1,2-a]pyrimido[4,5-d]pyrimidines in ) . Substituents like phenylethyl may enhance hydrophobic interactions in binding pockets.
- Metabolic Stability : Methoxy or hydroxyethoxy groups (as in and ) may reduce metabolic degradation compared to the target compound’s lipophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
